molecular formula C16H11ClO B2539434 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone CAS No. 1350843-85-4

1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone

Cat. No.: B2539434
CAS No.: 1350843-85-4
M. Wt: 254.71
InChI Key: ZAVPSOJSNJLUEW-UHFFFAOYSA-N
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Description

1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone is an organic compound with the molecular formula C16H11ClO It is characterized by the presence of a chlorophenyl group attached to an ethynyl phenyl ethanone structure

Preparation Methods

The synthesis of 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenylacetylene and 2-bromoacetophenone.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as triethylamine, under an inert atmosphere of nitrogen.

    Procedure: The 4-chlorophenylacetylene is added to a solution of 2-bromoacetophenone in a suitable solvent, such as tetrahydrofuran (THF). The palladium catalyst and base are then added, and the reaction mixture is heated to reflux for several hours.

    Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and bases like sodium hydroxide or potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-(2-Chloroethoxy)phenyl)ethanone: This compound has a similar structure but with an ethoxy group instead of an ethynyl group. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    1-(2-((4-Bromophenyl)ethynyl)phenyl)ethanone: This compound has a bromine atom instead of a chlorine atom. It is used in similar applications but may have different reactivity and properties.

    1-(2-((4-Methylphenyl)ethynyl)phenyl)ethanone: This compound has a methyl group instead of a chlorine atom. It is studied for its potential biological activities and used as a building block in organic synthesis.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)ethynyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO/c1-12(18)16-5-3-2-4-14(16)9-6-13-7-10-15(17)11-8-13/h2-5,7-8,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVPSOJSNJLUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C#CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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